molecular formula C28H19BF4N2 B2613345 10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate CAS No. 89419-68-1

10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate

Cat. No. B2613345
CAS RN: 89419-68-1
M. Wt: 470.28
InChI Key: OBTAPKFJTLKFJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. An efficient one-step synthesis has been reported for the versatile, previously unreported polyfunctionally substituted benzo[c][2,7]naphthyridines. The reaction sequence includes the formation of tetracyclic ring systems and the introduction of various substituents . Further details on the synthetic route would require a deeper exploration of the relevant literature.

Future Directions

: Mekheimer, R. A., Al-Sheikh, M. A., Medrasi, H. Y., & Bahatheg, G. A. (2018). Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines and benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridines with structural analogy to pyrido[4,3,2-mn]acridines present in the marine tetracyclic pyridoacridine alkaloids. Molecular Diversity, 22(1), 159–171. DOI: 10.1007/s11030-017-9788-x

properties

IUPAC Name

16,18-diphenyl-3-aza-1-azoniatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8,10,12,15,17-nonaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N2.BF4/c1-3-10-20(11-4-1)22-18-26(21-12-5-2-6-13-21)30-27(19-22)24-15-8-7-14-23(24)25-16-9-17-29-28(25)30;2-1(3,4)5/h1-19H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTAPKFJTLKFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC3=[N+](C(=C2)C4=CC=CC=C4)C5=C(C=CC=N5)C6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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